[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
Description
Properties
CAS No. |
58442-58-3 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
InChI |
InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2 |
InChI Key |
LXIAHMIGYHDRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexanone Derivatives
The tetrahydroindazole scaffold is typically constructed via hydrazine-mediated cyclization of substituted cyclohexanones. For example, 1,4-cyclohexanedione mono-ethylene ketal undergoes reaction with hydrazine derivatives to yield 4,5,6,7-tetrahydro-1H-indazol-3-ol intermediates. This step is critical for establishing the fused bicyclic structure.
-
1,4-Dioxaspiro[4.5]decan-8-one (10 mmol) is treated with diethyl oxalate and LDA at −78°C to form a diketone intermediate.
-
Cyclization with propyl hydrazine at reflux in ethanol yields 4,5,6,7-tetrahydro-1H-indazol-3-ol (82% yield).
Benzylation at the 1-Position
Nucleophilic Substitution with Benzyl Halides
Benzylation of the indazole nitrogen is achieved using benzyl bromide or chloride under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF facilitates the reaction.
-
4,5,6,7-Tetrahydro-1H-indazol-3-ol (5 mmol) is dissolved in anhydrous DMF.
-
K₂CO₃ (7.5 mmol) and benzyl bromide (5.5 mmol) are added sequentially at 0°C.
-
The mixture is stirred at 80°C for 4 hours, yielding 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol (70–75% yield after extraction and crystallization).
Optimization and Challenges
Regioselectivity in Benzylation
Competing alkylation at the 2-position is mitigated by using bulky bases (e.g., NaH) or low-temperature conditions. Computational studies suggest that the 1-position is favored due to steric and electronic factors.
Purification Techniques
-
Chromatography : Reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers.
-
Crystallization : Ethanol/water recrystallization enhances purity (>95% by HPLC).
Characterization Data
Spectroscopic Analysis
Mass Spectrometry
Applications in Further Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Formation of the Tetrahydroindazole Core
A cyclohexanone derivative reacts with hydrazine hydrate under acidic conditions to form the 4,5,6,7-tetrahydro-1H-indazol-3-ol intermediate. This step is critical for establishing the bicyclic structure .
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclohexanone derivative | Hydrazine hydrate, HCl | 4,5,6,7-Tetrahydro-1H-indazol-3-ol | 65% |
Benzylation at Position 1
The indazole nitrogen at position 1 undergoes alkylation with benzyl chloride or bromide in the presence of a base (e.g., NaH or K2CO3) .
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-1H-indazol-3-ol | Benzyl bromide, K2CO3, DMF | 1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol | 80% |
Reactivity of the Cyano Group
The acetonitrile moiety undergoes characteristic nitrile reactions:
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid. For example, LiOH in THF/MeOH at room temperature achieves full conversion .
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile | LiOH, THF/MeOH, 18 h | [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetic acid | 95% |
Reduction to Amine
Catalytic hydrogenation (e.g., H2/Pd-C) reduces the nitrile to a primary amine :
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | H2 (15 psi), Pd/C, MeOH | [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]ethylamine | 85% |
Electrophilic Substitution on the Indazole Core
The electron-rich indazole ring participates in electrophilic substitutions:
Nitration
Nitration with HNO3/H2SO4 occurs at position 5 or 7, depending on directing effects of substituents .
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | HNO3, H2SO4, 0°C | 5-Nitro derivative | 60% |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The benzyl group is stable, but the nitrile hydrolyzes to a carboxylic acid above pH 2 .
-
Basic Conditions : The indazole ring remains intact, but prolonged exposure to strong bases (e.g., NaOH) may cleave the tetrahydro ring.
Key Spectral Data
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties : Research indicates that indazole derivatives exhibit significant antimicrobial and anticancer activities. [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile has been studied for its potential to inhibit the growth of various cancer cell lines and pathogenic microorganisms.
Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Sigma Receptor Ligands
Tetrahydroindazoles have been identified as potent ligands for sigma receptors. These receptors are implicated in neurological processes and pain management. Binding assays reveal that structural modifications significantly affect receptor affinity and selectivity, highlighting the importance of optimizing chemical structures to enhance biological activity .
Chemical Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : Synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
- Benzylation : The indazole core undergoes benzylation using benzyl halides in the presence of bases such as potassium carbonate.
- Ether Formation : The final step involves reacting the benzylated indazole with chloroacetonitrile to form the ether linkage .
Industrial Applications
In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Pharmaceutical Applications : The acetonitrile group in the target compound could serve as a metabolically stable bioisostere for carboxylic acids or amides in drug design.
- Structural Insights : Crystallographic data (e.g., SHELX-refined structures) for related compounds highlight the importance of linker atoms and substituents in determining molecular conformation .
Biological Activity
[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a benzyl group connected to a tetrahydroindazole moiety and an acetonitrile functional group, which may confer unique pharmacological properties. This article summarizes the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound is characterized by a distinctive tetrahydroindazole core that enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Sigma Receptor Ligands : Tetrahydroindazoles have been identified as potent ligands for sigma receptors, which play critical roles in neurological processes. These interactions suggest potential applications in treating neurological disorders and pain management.
- Anti-inflammatory Properties : Compounds within this structural class may exhibit anti-inflammatory and analgesic effects, making them suitable candidates for therapeutic applications.
1. Sigma Receptor Binding Studies
Binding assays have shown that modifications to the benzyl or acetonitrile groups significantly affect receptor affinity and selectivity. This highlights the importance of structural optimization in enhancing biological activity.
2. Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct pharmacological profiles:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzyl-2-methylindazole | Benzyl group attached to an indazole ring | Exhibits anti-cancer properties |
| 4-Amino-5-benzoyl-indole | Indole structure with a benzoyl group | Known for anti-inflammatory effects |
| 4-(Benzylthio)-1H-pyrazole | Pyrazole ring with a benzylthio group | Acts as an antioxidant |
Uniqueness : The tetrahydroindazole core in this compound may provide enhanced receptor binding capabilities compared to these compounds.
Mechanistic Insights
The mechanism of action for this compound may involve modulation of sigma receptors and other targets implicated in pain and inflammation pathways. Further studies are required to elucidate the exact pharmacodynamics and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol with bromoacetonitrile under basic conditions. For example, sodium methoxide in anhydrous tetrahydrofuran (THF) facilitates nucleophilic substitution, yielding ~52% product . Optimization strategies include adjusting reaction time (e.g., refluxing overnight ), solvent polarity (e.g., acetonitrile or THF), and stoichiometric ratios of reagents. Monitoring via TLC (CH₂Cl₂/AcOEt 9:1) ensures reaction completion .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use ¹H-NMR (CD₃)₂SO or (CD₃)₂CO solvents to identify key signals: benzyl protons (δ ~4.5 ppm), tetrahydroindazole ring protons (δ ~1.5–3.0 ppm), and acetonitrile’s nitrile group (no proton signal). ¹³C-NMR confirms the nitrile carbon at ~117 ppm .
- HPLC/UHPLC : Employ a C18 column with gradient elution (acetonitrile/water + 0.05% acetic acid) for purity assessment. Retention times and peak symmetry indicate impurities .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodology : Ultra-high-performance liquid chromatography with evaporative light scattering detection (UHPLC/ELSD) is effective. Use a Phenomenex Aqua C18 column (150 × 4.60 mm, 5 μm) with a gradient of 25–90% acetonitrile in water (0.05% acetic acid) at 1.0 mL/min . For trace analysis, GC-FID with n-hexane extraction and m-ECD detection can resolve low-concentration samples .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the stereoselectivity of this compound synthesis?
- Methodology : Steric and electronic effects in solvents like acetonitrile vs. THF can alter nucleophilic attack efficiency. For instance, polar aprotic solvents (acetonitrile) enhance reaction rates but may reduce selectivity. Temperature-controlled experiments (e.g., 81°C for imidazole derivatives ) combined with chiral HPLC (e.g., Xterra RP18 column with 20 mM NaH₂PO₄/acetonitrile gradient ) can assess enantiomeric excess and optimize stereochemical outcomes.
Q. What mechanistic insights explain contradictory yield data in literature (e.g., 52% vs. quantitative yields)?
- Methodology : Contradictions often arise from side reactions (e.g., hydrolysis of nitrile groups) or incomplete purification. Kinetic modeling (e.g., Arrhenius plots for acetonitrile oxidation ) and robustness testing via factorial design (varying pH, solvent ratios, and catalysts ) identify critical variables. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Methodology : Introduce substituents on the benzyl or tetrahydroindazole moiety to probe pharmacological targets. For example:
- Replace the benzyl group with fluorinated analogs to improve metabolic stability .
- Modify the nitrile to an amide or ester for enhanced solubility.
- Evaluate anti-HIV or antimicrobial activity via enzymatic assays (e.g., HIV protease inhibition ) and compare with computational docking studies.
Q. What strategies mitigate degradation during long-term storage or under oxidative conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., nitrile hydrolysis to carboxylic acids). Lyophilization or storage in acetonitrile/water (1:1) at -20°C minimizes hydrolysis. Antioxidants (e.g., BHT) or inert packaging (argon) prevent oxidation .
Q. How can researchers resolve co-elution issues in chromatographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
